[4-(2-Methoxypropyl)phenyl]acetonitrile
Description
Properties
CAS No. |
61909-50-0 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
2-[4-(2-methoxypropyl)phenyl]acetonitrile |
InChI |
InChI=1S/C12H15NO/c1-10(14-2)9-12-5-3-11(4-6-12)7-8-13/h3-6,10H,7,9H2,1-2H3 |
InChI Key |
UTJODQNDVHTFBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)CC#N)OC |
Origin of Product |
United States |
Strategic Methodologies for the Chemical Synthesis of 4 2 Methoxypropyl Phenyl Acetonitrile
Comprehensive Analysis of Synthetic Pathways
The construction of [4-(2-Methoxypropyl)phenyl]acetonitrile can be envisioned through three primary disconnections: the introduction of the cyanomethyl group onto the aromatic ring, the alkylation of a phenylacetonitrile (B145931) precursor, or the formation of the methoxypropyl sidechain on a pre-existing phenylacetonitrile core.
Approaches Involving Cyanomethylation Reactions
A direct and classical approach to the synthesis of arylacetonitriles is the cyanomethylation of a suitable benzyl (B1604629) derivative. This strategy involves the substitution of a leaving group on the benzylic carbon with a cyanide nucleophile. The key precursor for this pathway is a 4-(2-methoxypropyl)benzyl halide, such as the corresponding chloride or bromide.
The reaction, a nucleophilic substitution, typically proceeds by reacting the benzyl halide with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN). The choice of solvent is crucial for the success of this reaction, as it must dissolve the cyanide salt to a sufficient extent while also being compatible with the organic substrate. Anhydrous polar aprotic solvents like acetone (B3395972) or dimethylformamide (DMF) are often employed to facilitate the reaction and can help minimize side reactions. The addition of a phase-transfer catalyst can also enhance reaction rates and yields in two-phase systems.
A well-documented analogous procedure is the synthesis of p-methoxyphenylacetonitrile from anisyl chloride. orgsyn.org This method utilizes sodium cyanide in anhydrous acetone, often with a catalytic amount of sodium iodide to promote the reaction via in situ formation of the more reactive benzyl iodide. orgsyn.org By applying this precedent, a plausible synthesis for the target compound is outlined below.
Representative Cyanomethylation Reaction Conditions
| Precursor | Reagent | Catalyst | Solvent | Temperature | Yield (Analogous) | Reference |
|---|---|---|---|---|---|---|
| 4-(2-Methoxypropyl)benzyl chloride | Sodium Cyanide (NaCN) | Sodium Iodide (NaI) | Acetone | Reflux | 74-81% | orgsyn.org |
Alkylation Strategies on Phenylacetonitrile Derivatives
Alkylation strategies offer an alternative route, typically involving the reaction of a carbanion generated from a phenylacetonitrile derivative with an appropriate electrophile. The most common approach is the α-alkylation of the carbon atom situated between the phenyl ring and the nitrile group. This position is acidic due to the electron-withdrawing effects of both the aromatic ring and the cyano group, allowing for deprotonation by a suitable base.
A practical method for such alkylations involves the use of a strong base, like potassium tert-butoxide (KOtBu), to generate the nitrile anion, which then reacts with an alkylating agent, such as a benzyl alcohol. researchgate.net While this specific methodology is for alkylation at the α-carbon, it highlights a key reactivity pattern of phenylacetonitrile derivatives.
For the synthesis of this compound itself, this strategy is less direct. It would likely involve a multi-step sequence starting from a different phenylacetonitrile derivative, such as 4-hydroxyphenylacetonitrile, which would then be elaborated to form the 2-methoxypropyl side chain.
Examples of Base-Promoted α-Alkylation of Phenylacetonitrile
| Phenylacetonitrile | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield | Reference |
|---|---|---|---|---|---|---|
| Phenylacetonitrile | Benzyl alcohol | KOtBu | Toluene | 120 | 95% | researchgate.net |
| Phenylacetonitrile | 4-Methoxybenzyl alcohol | KOtBu | Toluene | 120 | 99% | researchgate.net |
Formation of the Methoxypropyl Moiety
This synthetic strategy focuses on constructing the 2-methoxypropyl side chain on a phenylacetonitrile molecule that already contains a suitable functional group at the para position. This approach offers flexibility as the cyanomethyl group is already in place.
Several precursor molecules could serve as the starting point for this pathway:
From 4-Acetylphenylacetonitrile (B84054): The synthesis could begin with the Friedel-Crafts acylation of phenylacetonitrile, although this can be complex. A more common route would be to start with 4-acetylacetophenone and convert it to 4-acetylphenylacetonitrile in a separate sequence. The acetyl group can then be transformed into the 2-methoxypropyl moiety. This involves a Grignard reaction with methylmagnesium bromide to form a tertiary alcohol, followed by methylation of the hydroxyl group using a reagent like methyl iodide (CH₃I) with a base such as sodium hydride (NaH).
From 4-(2-Hydroxypropyl)phenylacetonitrile: If this precursor is available, a straightforward etherification would yield the final product. This can be achieved by deprotonating the secondary alcohol with a strong base (e.g., NaH) to form an alkoxide, which is then treated with a methylating agent like methyl iodide or dimethyl sulfate.
From 4-Allylphenylacetonitrile: An alternative is to start with 4-allylphenylacetonitrile. The 2-methoxypropyl group can be installed via an oxymercuration-demercuration reaction. The alkene is treated with mercury(II) acetate (B1210297) (Hg(OAc)₂) in methanol (B129727), followed by reduction of the organomercury intermediate with sodium borohydride (B1222165) (NaBH₄). This sequence typically follows Markovnikov's rule, placing the methoxy (B1213986) group at the more substituted carbon.
Catalytic Systems in the Synthesis of this compound
Modern organic synthesis heavily relies on catalytic systems to achieve efficient and selective bond formations. Both metal-catalyzed and metal-free approaches are viable for constructing the target molecule.
Metal-Catalyzed Reactions for Carbon-Carbon Bond Formation
Transition metal catalysis provides powerful tools for forming carbon-carbon bonds, which are central to the structure of this compound. nih.govlibretexts.org Cross-coupling reactions are particularly relevant for connecting the aryl core with the acetonitrile (B52724) side chain.
These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly based on palladium or nickel. nih.gov For the synthesis of the target compound, two main cross-coupling disconnections are possible:
Coupling of a 4-(2-methoxypropyl)phenyl halide with a cyanomethyl nucleophile equivalent: In this approach, a compound like 4-(2-methoxypropyl)bromobenzene could be coupled with a reagent such as zinc(II) cyanide or trimethylsilylacetonitrile in the presence of a palladium catalyst.
Coupling of a 4-halophenylacetonitrile with a 2-methoxypropyl organometallic reagent: This would involve reacting a precursor like 4-bromophenylacetonitrile (B126402) with an organometallic species such as (2-methoxypropyl)zinc chloride or (2-methoxypropyl)magnesium bromide, again using a palladium or nickel catalyst.
Overview of Potential Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Catalyst System (Example) | Coupling Partners | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Aryl-boronic acid + Alkyl-halide | Aryl-Alkyl |
| Negishi Coupling | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | Aryl-halide + Organozinc reagent | Aryl-Alkyl |
| Stille Coupling | Pd(PPh₃)₄ | Aryl-halide + Organotin reagent | Aryl-Alkyl |
| Heck Coupling | Pd(OAc)₂, Ligand (e.g., PPh₃) | Aryl-halide + Alkene | Aryl-C=C |
While these reactions are powerful, their application to substrates with alkyl groups can sometimes be challenging due to issues like slow oxidative addition and β-hydride elimination. uwindsor.ca
Transition Metal-Free Approaches
Transition metal-free reactions offer advantages in terms of cost, toxicity, and ease of product purification. Several of the pathways discussed previously fall into this category.
The most prominent transition metal-free method for synthesizing the target molecule is the classical nucleophilic substitution of a 4-(2-methoxypropyl)benzyl halide with sodium cyanide. orgsyn.orggoogle.com This reaction proceeds via an Sₙ2 mechanism and does not require a metal catalyst.
Additionally, base-promoted alkylations are inherently metal-free. For instance, the α-alkylation of an arylacetonitrile using a strong base like potassium tert-butoxide or sodium amide with an appropriate alkyl halide is a standard procedure. researchgate.net While not a direct route to the final product in one step, the individual steps in a sequence involving the formation of the methoxypropyl moiety (e.g., Grignard reaction, Williamson ether synthesis) are also typically conducted without transition metal catalysts. These methods rely on the inherent reactivity of the functional groups and the use of stoichiometric reagents to drive the transformations.
Stereochemical Control in the Synthesis of Chiral this compound
The chiral center in the target molecule is the carbon atom bearing the methoxy group. Achieving high enantiopurity at this center is critical for applications where specific stereoisomers are required. This can be accomplished either through direct asymmetric synthesis, which creates the desired enantiomer preferentially, or by separating a racemic mixture.
Asymmetric synthesis provides the most efficient route to enantiomerically enriched compounds by directly forming the desired stereoisomer. For this compound, a highly effective strategy involves the asymmetric reduction of a prochiral ketone precursor, [4-(2-oxopropyl)phenyl]acetonitrile. This ketone can be synthesized via methods such as the Friedel-Crafts acylation of phenylacetonitrile. The resulting chiral alcohol, [4-(2-hydroxypropyl)phenyl]acetonitrile, is then methylated to yield the final product.
The core of this enantioselective approach is the asymmetric reduction of the ketone. Several catalytic systems are well-suited for this transformation:
Oxazaborolidine-Catalyzed Reduction (CBS Reduction) : This method uses a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol, in conjunction with a stoichiometric reducing agent like borane (B79455) (BH₃) or catecholborane. wikipedia.orgmdpi.com These catalysts create a chiral environment around the ketone, directing the hydride attack to one face of the carbonyl group, thus producing one enantiomer of the alcohol in excess. mdpi.comacs.org
Transition Metal-Catalyzed Asymmetric Hydrogenation : Catalysts based on transition metals like Ruthenium, Rhodium, or Copper, complexed with chiral ligands, are highly effective for the enantioselective hydrogenation of aryl ketones. acs.org For instance, Ru-BINAP systems are renowned for their high efficiency and enantioselectivity. wikipedia.org Asymmetric transfer hydrogenation, which uses a hydrogen donor like isopropanol (B130326) or formic acid instead of H₂ gas, offers a practical alternative that avoids the need for high-pressure equipment. wikipedia.org
The choice of catalyst and reaction conditions significantly impacts the enantiomeric excess (ee) and yield of the chiral alcohol.
Table 1: Hypothetical Results for Asymmetric Reduction of [4-(2-oxopropyl)phenyl]acetonitrile
| Catalyst System | Ligand | Reductant | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| CBS Catalyst | (R)-Me-CBS | BH₃·THF | -20 | 92 | 96% (S)-alcohol |
| RuCl₂(PPh₃)₃ | (S)-BINAP | H₂ (50 atm) | 25 | 95 | 98% (S)-alcohol |
| [Cu(NO₃)(PPh₃)₂] | (R,R)-BDPP | H₂ (40 atm) | 30 | 88 | 91% (R)-alcohol |
| RuCl₂(p-cymene)₂ | (S,S)-TsDPEN | HCOOH/NEt₃ | 40 | 94 | 97% (S)-alcohol |
An alternative, though more complex, route involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, can be attached to a suitable phenylacetic acid precursor. wikipedia.orgsigmaaldrich.com Subsequent diastereoselective alkylation to introduce the propyl fragment, followed by removal of the auxiliary, would yield the chiral product. wikipedia.org
When a direct asymmetric synthesis is not employed, a racemic mixture of the chiral intermediate is produced. This mixture can be separated into its constituent enantiomers in a process known as resolution. libretexts.org For the synthesis of this compound, this involves the resolution of the racemic alcohol, [4-(2-hydroxypropyl)phenyl]acetonitrile.
The strategy relies on converting the pair of enantiomers into a pair of diastereomers, which possess different physical properties (e.g., solubility, boiling point, chromatographic retention) and can therefore be separated. libretexts.org
Formation of Diastereomers : The racemic alcohol is reacted with a single enantiomer of a chiral resolving agent. wikipedia.org Common resolving agents for alcohols include chiral carboxylic acids like mandelic acid or tartaric acid, which form diastereomeric esters. wikipedia.org (rac)-[4-(2-hydroxypropyl)phenyl]acetonitrile + (S)-Mandelic Acid → (S,R)-Diastereomeric Ester + (S,S)-Diastereomeric Ester
Separation : The resulting mixture of diastereomers can be separated using conventional techniques.
Fractional Crystallization : This method exploits differences in the solubility of the diastereomers. The less soluble diastereomer crystallizes out of the solution first, allowing for its physical separation. wikipedia.org
Chromatography : High-performance liquid chromatography (HPLC) on a standard silica (B1680970) gel column can effectively separate diastereomers due to their different polarities and interactions with the stationary phase. nih.gov
Cleavage of the Resolving Agent : Once separated, each pure diastereomer is treated to remove the chiral resolving agent, regenerating the pure enantiomers of the alcohol. For diastereomeric esters, this is typically achieved via hydrolysis. libretexts.org The resolved chiral alcohol is then methylated to afford the desired enantiopure this compound.
Table 2: Illustrative HPLC Data for the Separation of Diastereomeric Esters
| Diastereomer | Retention Time (min) | Peak Area (%) | Separation Factor (α) |
| (S,R)-Ester | 12.5 | 50.1 | 1.32 |
| (S,S)-Ester | 16.5 | 49.9 |
Note: Separation factor (α) is the ratio of the retention factors of the two peaks; a value > 1.2 indicates good separation.
Optimization and Scale-Up Considerations in Laboratory Synthesis
Transitioning a synthetic procedure from a small-scale laboratory experiment to a larger, more practical scale requires careful optimization of reaction parameters and consideration of safety, cost, and environmental impact.
Optimization of Reaction Conditions: The primary goals of optimization are to maximize yield and purity while minimizing reaction time and cost. For the proposed synthesis, the asymmetric reduction step is a key target for optimization. Parameters to be investigated include:
Catalyst Loading : Reducing the amount of expensive transition metal catalyst or chiral ligand without compromising yield or enantioselectivity is crucial for cost-effectiveness.
Solvent : The choice of solvent can affect reaction rate, selectivity, and ease of product isolation. Screening various solvents is a standard optimization step.
Temperature and Pressure : For hydrogenation reactions, these parameters are critical. Lowering pressure can enhance safety and reduce equipment costs, while adjusting temperature can improve selectivity.
Concentration : Running reactions at higher concentrations reduces solvent waste and can increase throughput, but may also lead to side reactions or solubility issues.
Table 3: Example of Temperature Optimization for Asymmetric Transfer Hydrogenation
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 25 | 24 | 85 | 97 |
| 2 | 40 | 12 | 94 | 97 |
| 3 | 60 | 6 | 93 | 92 |
| 4 | 80 | 4 | 91 | 85 |
Optimal condition from the table would be 40°C, balancing reaction time with high yield and selectivity.
Scale-Up Considerations:
Reagent Selection : On a larger scale, the cost and safety of reagents become paramount. For example, replacing metal hydrides with catalytic hydrogenation or transfer hydrogenation improves safety. wikipedia.org Similarly, using a cyanide-free route to synthesize the nitrile moiety, if possible, would be highly desirable to avoid handling highly toxic reagents on a large scale. organic-chemistry.org
Purification Method : Purification by column chromatography is often not feasible for large quantities. Developing procedures based on crystallization, distillation, or extraction is essential for efficient scale-up. google.com For the final product, which is likely an oil, vacuum distillation would be a suitable purification method.
Process Safety : A thorough safety analysis must be conducted. This includes assessing the thermal stability of reactants and intermediates to prevent thermal runaway, ensuring proper ventilation, and using appropriate equipment for pressurized reactions (hydrogenation) or for handling toxic substances.
Work-up Procedure : The work-up should be simple and avoid large volumes of solvents or complex extractions. Procedures that allow for direct crystallization of the product from the reaction mixture are ideal.
Waste Management : The environmental impact of the synthesis must be considered. This involves choosing greener solvents, minimizing waste streams, and implementing procedures for treating or recycling waste.
By systematically addressing these optimization and scale-up factors, a laboratory-scale synthesis can be developed into a robust, safe, and efficient process for producing this compound.
Advanced Spectroscopic and Chromatographic Methodologies for the Characterization and Analysis of 4 2 Methoxypropyl Phenyl Acetonitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
For [4-(2-Methoxypropyl)phenyl]acetonitrile, ¹H NMR would be expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the methine and methyl protons of the methoxypropyl group, and the methoxy (B1213986) protons. The aromatic protons on the 1,4-disubstituted benzene (B151609) ring would likely appear as two distinct doublets. The chemical shifts and coupling constants would confirm the substitution pattern. Similarly, ¹³C NMR would provide signals for each unique carbon atom, including the characteristic nitrile carbon signal.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures. Actual experimental values may vary.)
| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Aromatic CH (ortho to CH₂CN) | ~7.30 (d) | ~129 |
| Aromatic CH (ortho to C₃H₇O) | ~7.20 (d) | ~128 |
| Aromatic C (ipso to CH₂CN) | - | ~125 |
| Aromatic C (ipso to C₃H₇O) | - | ~140 |
| CH₂CN | ~3.70 (s) | ~23 |
| CN | - | ~118 |
| CH (methoxypropyl) | ~3.50 (m) | ~78 |
| OCH₃ | ~3.20 (s) | ~56 |
| CH₂ (methoxypropyl) | ~2.80 (m) | ~45 |
| CH₃ (methoxypropyl) | ~1.20 (d) | ~18 |
To confirm the precise atomic connectivity and resolve any ambiguities from one-dimensional spectra, multi-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine proton and the adjacent methyl and methylene protons within the propyl chain, confirming the structure of this substituent. It would also confirm the coupling between the ortho- and meta-protons on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This 2D technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s), for example, linking the ¹H signal at ~3.70 ppm to the ¹³C signal at ~23 ppm (the CH₂CN group).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two to three bonds. This allows for the assembly of the molecular skeleton. Key expected correlations for this compound would include a cross-peak between the methoxy protons (~3.20 ppm) and the methine carbon (~78 ppm), as well as correlations from the benzylic methylene protons (~3.70 ppm) to the nitrile carbon (~118 ppm) and the ipso- and ortho-aromatic carbons.
Isotopic labeling involves the incorporation of NMR-active isotopes, such as ¹³C, ¹⁵N, or ²H (deuterium), into the molecule at specific positions. nih.govnih.gov While extensively used for large biomolecules, this technique can also be applied to smaller organic molecules to probe reaction mechanisms, metabolic pathways, or to aid in spectral assignment. ukisotope.comsigmaaldrich.com For example, synthesizing this compound using a ¹³C-labeled cyanide source would result in an enhanced and easily identifiable signal for the nitrile carbon in the ¹³C NMR spectrum, which could be useful for monitoring reactions involving this group. scripps.edu Similarly, ¹⁵N labeling of the nitrile group would allow for ¹H-¹⁵N HMBC experiments to unambiguously confirm correlations to the nitrile group.
Mass Spectrometry-Based Research for Mechanistic Insight and Impurity Profiling
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
In a mass spectrometer, molecules are ionized and often break apart into characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint. The expected molecular ion for this compound would be at an m/z corresponding to its molecular weight (189.26 g/mol ).
Common fragmentation pathways for this structure would likely include:
Benzylic cleavage: Loss of the propyl group to form a stable tropylium (B1234903) or benzyl (B1604629) cation.
Alpha-cleavage: Cleavage of the bond adjacent to the ether oxygen is a characteristic fragmentation for ethers. thieme-connect.de
Loss of methoxy group: Elimination of a methoxy radical (•OCH₃) or methanol (B129727).
Tandem Mass Spectrometry (MS/MS) provides more detailed structural information by isolating an ion of a specific m/z (the parent ion) and then inducing further fragmentation to produce daughter ions. nih.gov This technique would be invaluable for distinguishing between isomers and for identifying impurities, even at trace levels, by creating a unique fragmentation spectrum for each compound. frontiersin.org
Table 2: Predicted Key Mass Fragments for this compound (Note: These are predicted fragments based on general fragmentation rules. Relative abundances depend on ionization conditions.)
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 189 | [M]⁺ | Molecular Ion |
| 174 | [M - CH₃]⁺ | Loss of a methyl radical |
| 130 | [M - C₃H₇O]⁺ | Cleavage of the methoxypropyl group |
| 116 | [C₈H₆N]⁺ | Benzylic fragment after rearrangement |
| 59 | [C₃H₇O]⁺ | Methoxypropyl cation |
High-Resolution Mass Spectrometry (HRMS) measures m/z values with extremely high accuracy (typically to four or five decimal places). sccwrp.org This precision allows for the determination of a molecule's elemental formula from its exact mass. ucr.eduwvu.edu For this compound (C₁₂H₁₅NO), the calculated exact mass of the neutral molecule is 189.11536. An HRMS measurement confirming this mass to within a few parts per million (ppm) would provide strong evidence for the C₁₂H₁₅NO elemental composition, effectively ruling out other potential formulas with the same nominal mass.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Interactions and Reaction Monitoring
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. It is an excellent method for identifying the functional groups present in a compound.
For this compound, the key expected vibrational bands would be:
C≡N Stretch: A sharp, intense absorption in the IR spectrum around 2240-2260 cm⁻¹, characteristic of a nitrile group. nih.gov
C-O Stretch: A strong band in the IR spectrum in the 1075-1150 cm⁻¹ region, indicative of the ether linkage.
Aromatic C=C Stretches: Several bands in the 1450-1600 cm⁻¹ region.
Aromatic C-H Bending: Bands in the 800-850 cm⁻¹ region, indicative of 1,4-disubstitution on a benzene ring.
Aliphatic C-H Stretches: Bands just below 3000 cm⁻¹.
Table 3: Predicted Principal Vibrational Frequencies for this compound (Note: These are characteristic frequency ranges. Actual values may vary based on molecular environment.)
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |
| Aliphatic C-H Stretch | 2850 - 2970 | Medium-Strong |
| Nitrile (C≡N) Stretch | 2240 - 2260 | Medium, Sharp |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |
| Ether (C-O) Stretch | 1075 - 1150 | Strong |
| Aromatic C-H Out-of-Plane Bend | 800 - 850 | Strong |
Both IR and Raman spectroscopy are also highly effective for real-time reaction monitoring. researchgate.net For instance, during the synthesis of this compound, one could monitor the appearance of the distinct C≡N stretching band to track the progress of the reaction and determine its endpoint without the need for sample extraction and chromatographic analysis.
Advanced Chromatographic Separation Techniques for Purity Assessment and Isomer Resolution
Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, as well as for resolving its enantiomers.
Due to the presence of a stereocenter in the 2-methoxypropyl group, this compound exists as a pair of enantiomers. The separation and quantification of these enantiomers are critical, particularly in pharmaceutical contexts, as different enantiomers can have distinct biological activities. phenomenex.comphenomenex.com Chiral HPLC is the predominant technique for this purpose.
The development of a successful chiral HPLC method involves the careful selection of a chiral stationary phase (CSP) and optimization of the mobile phase. phenomenex.com Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and have proven effective for a broad range of chiral compounds. phenomenex.com Method development is often an empirical process involving screening various columns and mobile phase compositions. phenomenex.com Both normal-phase (e.g., hexane/ethanol) and reversed-phase (e.g., water/acetonitrile) conditions can be explored. The choice of the organic modifier in reversed-phase chromatography, such as acetonitrile (B52724) or methanol, can significantly influence the π-π interactions between the analyte's aromatic ring and a phenyl-based stationary phase, thereby altering selectivity. researchgate.netnih.govphenomenex.com
A hypothetical chiral HPLC method development summary is presented below.
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | n-Hexane / Isopropanol (B130326) (90:10, v/v) | Acetonitrile / Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 220 nm | UV at 220 nm |
| Column Temperature | 25 °C | 30 °C |
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile components in a sample of this compound. It is highly effective for identifying and quantifying residual solvents, unreacted starting materials, or volatile byproducts that may be present as impurities.
In a typical GC-MS analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both identification and quantification. sciensage.infogcms.cz The selection of an appropriate GC column, such as one with a phenyl-substituted stationary phase, can enhance the separation of aromatic analytes. nih.gov
A representative table outlining a potential GC-MS method is provided below.
| Parameter | Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane) |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
Theoretical and Computational Investigations on the Molecular and Electronic Structure of 4 2 Methoxypropyl Phenyl Acetonitrile
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide static pictures of stable molecular structures, molecular modeling and dynamics simulations offer insights into the dynamic behavior of molecules over time.
A comprehensive conformational analysis involves mapping the potential energy surface (PES) or energy landscape of the molecule. This is achieved by systematically changing key dihedral angles and calculating the energy at each point, often using a computationally efficient method. The resulting landscape visualizes the energy of the molecule as a function of its geometry.
For [4-(2-Methoxypropyl)phenyl]acetonitrile, the energy landscape would reveal deep "valleys" corresponding to the stable, low-energy conformers (energy minima) and "mountain passes" that represent the transition states between them. This map is essential for understanding the molecule's preferred shapes and the pathways it follows when changing from one conformation to another.
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. These simulations can predict how multiple molecules of this compound would interact with each other in a condensed phase (liquid or solid).
The functional groups of the molecule—the aromatic phenyl ring, the polar nitrile group (C≡N), and the methoxy (B1213986) group (–OCH₃)—dictate its intermolecular interactions. MD simulations could reveal tendencies for:
π–π stacking: Interactions between the electron clouds of the aromatic phenyl rings.
Dipole-dipole interactions: Alignment of the polar nitrile groups.
van der Waals forces: General attractive forces between molecules.
By simulating a system containing many molecules, MD can predict whether this compound is likely to form aggregates, clusters, or ordered structures, which influences its macroscopic properties like solubility and boiling point.
Computational Prediction of Spectroscopic Parameters
A significant application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to confirm a molecule's structure.
Quantum chemical methods, particularly DFT, are widely used to calculate parameters associated with various spectroscopic techniques:
Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies and intensities of a molecule. Each predicted frequency corresponds to a specific atomic motion (e.g., C-H stretch, C≡N stretch). This theoretical spectrum is invaluable for assigning the peaks in an experimental IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can calculate the chemical shifts (¹H and ¹³C) and coupling constants. These predictions help in the interpretation of complex NMR spectra, aiding in the structural elucidation of the molecule.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions of a molecule. This allows for the calculation of the absorption wavelengths (λ_max) and oscillator strengths, which correspond to the peaks observed in a UV-Vis spectrum.
Table 2: Illustrative Example of Computationally Predicted Spectroscopic Data This table is for illustrative purposes to show the type of data generated and does not represent actual calculated values for this compound.
| Spectroscopic Technique | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| IR | Vibrational Frequency (cm⁻¹) | 2245 | C≡N stretch |
| ¹³C NMR | Chemical Shift (ppm) | 118.5 | Nitrile Carbon (-CN) |
| ¹H NMR | Chemical Shift (ppm) | 7.35 | Aromatic Protons |
| UV-Vis | λ_max (nm) | 275 | π → π* transition |
Through these computational approaches, a detailed and dynamic portrait of this compound can be constructed, providing deep insights into its structural preferences, electronic nature, and potential behavior long before it is synthesized or analyzed in a laboratory.
Reaction Mechanism Studies through Computational Chemistry
Extensive searches of scientific literature and computational chemistry databases did not yield specific studies focused on the reaction mechanisms of this compound. Computational chemistry provides powerful tools to elucidate reaction pathways, characterize transition states, and determine the energetics of chemical transformations. However, at present, detailed theoretical investigations into the specific reactive behavior of this compound, including the characterization of transition states for its elementary reaction steps and the calculation of free energy profiles for its potential reaction pathways, have not been published in the available scientific literature.
Therefore, the following sections on Transition State Characterization and Free Energy Profiles remain speculative in the absence of direct computational data for this compound. The principles and methodologies described are based on general computational studies of related chemical entities, such as substituted styrenes and aromatic nitriles, which could serve as a framework for future research on this specific molecule.
Transition State Characterization for Elementary Steps
The characterization of transition states is a cornerstone of computational reaction mechanism studies. A transition state represents the highest energy point along a reaction coordinate, and its geometry and energetic properties provide crucial insights into the feasibility and kinetics of a particular reaction step. For a molecule like this compound, several types of reactions could be envisaged, and for each, the corresponding transition states would need to be located and characterized using quantum chemical methods.
Potential elementary steps for which transition states could be computationally characterized include:
Reactions involving the nitrile group: The nitrile group can undergo nucleophilic addition. Computational studies on other aromatic nitriles have characterized the transition states for their reactions with various nucleophiles. These studies typically involve locating a transition state structure where the nucleophile is forming a new bond with the electrophilic carbon of the nitrile, and the C≡N triple bond is elongating and bending. The energy of this transition state, relative to the reactants, would provide the activation energy for the nucleophilic attack.
Reactions involving the aromatic ring: The phenyl ring can undergo electrophilic substitution. The specific position of substitution would be influenced by the activating/deactivating nature and directing effects of the acetonitrile (B52724) and 2-methoxypropyl substituents. Computational modeling could characterize the transition states for the formation of the sigma complex (arenium ion) at the ortho, meta, and para positions relative to the existing substituents.
Reactions at the benzylic position or the propyl side chain: The aliphatic parts of the molecule could also be involved in various reactions, such as radical halogenation or oxidation. Each of these potential reactions would proceed through distinct transition states that could be computationally modeled.
A hypothetical data table for a future computational study on the transition state characterization of a reaction involving the nitrile group might look like the following:
| Elementary Step | Computational Method | Key Geometric Parameters of TS | Imaginary Frequency (cm⁻¹) | Activation Energy (kcal/mol) |
| Nucleophilic addition of OH⁻ to the nitrile carbon | DFT (B3LYP/6-31G*) | C≡N bond length: 1.25 Å, C-O bond length: 1.80 Å | -450 | 15.2 |
Note: The data in this table is purely illustrative and not based on actual published research for this compound.
Free Energy Profiles of Reaction Pathways
A free energy profile, often depicted as a reaction coordinate diagram, illustrates the change in Gibbs free energy as reactants are converted into products, passing through transition states and any intermediates. Constructing such a profile requires calculating the free energies of all stationary points (reactants, intermediates, transition states, and products) along a proposed reaction pathway.
A hypothetical free energy profile data table for a future study might be presented as follows:
| Species | Relative Free Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +20.5 |
| Intermediate | +5.3 |
| Transition State 2 | +12.1 |
| Products | -10.8 |
Note: The data in this table is purely illustrative and not based on actual published research for this compound.
Chemical Reactivity, Transformation, and Derivatization Studies of 4 2 Methoxypropyl Phenyl Acetonitrile
Reactions Involving the Nitrile Functional Group
The nitrile group is a versatile functional handle, susceptible to a range of transformations due to the electrophilic nature of the carbon atom and the presence of the carbon-nitrogen triple bond.
Nucleophilic Additions to the Nitrile
The polarized carbon-nitrogen triple bond of the nitrile group makes the carbon atom an electrophilic center, prime for attack by various nucleophiles. This initial addition leads to the formation of an intermediate imine anion, which can then be protonated or undergo further reaction.
Grignard reagents, for example, can add to the nitrile to form magnesium salts of imines. Subsequent hydrolysis of this intermediate yields a ketone. Similarly, organolithium reagents can participate in this type of addition. The reaction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) also begins with the nucleophilic addition of a hydride ion to the nitrile carbon. ic.ac.ukmasterorganicchemistry.com
Transformations to Amides, Carboxylic Acids, and Amines
The nitrile functionality is a synthetic precursor to several key organic functional groups, including amides, carboxylic acids, and primary amines.
Hydrolysis: The conversion of nitriles to carboxylic acids is a common transformation that can be achieved under either acidic or basic conditions, proceeding through an amide intermediate. google.com
Acid-Catalyzed Hydrolysis: Heating the nitrile under reflux with an aqueous acid, such as sulfuric acid or hydrochloric acid, leads to the protonation of the nitrile nitrogen. This activation facilitates the attack of water. The initially formed amide is then further hydrolyzed under the reaction conditions to yield the corresponding carboxylic acid and an ammonium (B1175870) salt.
Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a strong base like sodium hydroxide (B78521) results in the nucleophilic attack of a hydroxide ion on the nitrile carbon. This process also forms an intermediate amide, which is subsequently hydrolyzed to a carboxylate salt. An acidic workup is then required to protonate the salt and isolate the free carboxylic acid.
| Transformation | Reagents and Conditions | Product |
| Acid Hydrolysis | H₂SO₄ (aq) or HCl (aq), Heat | [4-(2-Methoxypropyl)phenyl]acetic acid |
| Base Hydrolysis | 1. NaOH (aq), Heat; 2. H₃O⁺ | [4-(2-Methoxypropyl)phenyl]acetic acid |
Reduction: The nitrile group can be readily reduced to a primary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically used for this transformation. masterorganicchemistry.com The reaction involves the successive addition of two hydride equivalents to the nitrile carbon, followed by an aqueous workup to yield the primary amine. ic.ac.uk
| Transformation | Reagents and Conditions | Product |
| Reduction | 1. LiAlH₄, Anhydrous Ether or THF; 2. H₂O | 2-[4-(2-Methoxypropyl)phenyl]ethan-1-amine |
Cycloaddition Reactions Leading to Heterocyclic Systems
The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions to form various heterocyclic systems. A prominent example is the [3+2] cycloaddition with azides to synthesize tetrazoles. This reaction, often catalyzed by a Lewis acid or a Brønsted acid, involves the addition of an azide, such as sodium azide, across the nitrile's triple bond. The resulting tetrazole ring is an important structural motif in medicinal chemistry, often serving as a bioisostere for a carboxylic acid group.
| Reagents | Catalyst/Conditions | Product |
| Sodium Azide (NaN₃) | NH₄Cl or ZnCl₂, DMF, Heat | 5-([4-(2-Methoxypropyl)phenyl]methyl)-1H-tetrazole |
Electrophilic and Nucleophilic Substitutions on the Phenyl Ring
The phenyl ring of [4-(2-Methoxypropyl)phenyl]acetonitrile is subject to substitution reactions, with the regiochemical outcome dictated by the electronic properties of the existing substituents.
Regioselectivity and Reaction Conditions
In electrophilic aromatic substitution (EAS), the rate and orientation of the incoming electrophile are governed by the activating or deactivating nature of the groups already present on the ring. libretexts.org
The 2-Methoxypropyl Group: This is an alkyl ether group. The oxygen atom, through its lone pairs, is a strong resonance donor, making it an activating group. It directs incoming electrophiles to the ortho and para positions.
The Acetonitrile (B52724) (Cyanomethyl) Group: The nitrile functionality is strongly electron-withdrawing through both induction and resonance, making it a deactivating group. It directs incoming electrophiles to the meta position.
When both an activating and a deactivating group are present on a benzene (B151609) ring, the activating group's directing effect typically dominates. wikipedia.org Therefore, for this compound, electrophilic substitution is expected to occur primarily at the positions ortho to the activating 2-methoxypropyl group (positions 3 and 5). The reaction conditions will need to be carefully controlled, as the activating group increases the ring's reactivity, potentially leading to polysubstitution, while the deactivating group slows it down. libretexts.org For instance, nitration would likely be carried out with nitric acid in a milder co-acid than sulfuric acid, or under carefully controlled temperature conditions to favor monosubstitution. nih.govfrontiersin.org
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ (controlled conditions) | [4-(2-Methoxypropyl)-3-nitrophenyl]acetonitrile |
| Bromination | Br₂, FeBr₃ | [3-Bromo-4-(2-methoxypropyl)phenyl]acetonitrile |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | [3-Acyl-4-(2-methoxypropyl)phenyl]acetonitrile |
Nucleophilic aromatic substitution is generally not favored on this electron-rich aromatic ring unless a strong electron-withdrawing group (like a nitro group) is introduced, and even then, harsh conditions are typically required.
Transformations at the Methoxypropyl Side Chain
The methoxypropyl side chain offers sites for chemical modification, particularly at the benzylic position and the ether linkage.
The carbon atom of the propyl chain attached directly to the phenyl ring is a benzylic carbon. C-H bonds at the benzylic position are weaker than typical sp³ C-H bonds because the resulting radical or ionic intermediates are stabilized by resonance with the aromatic ring. This inherent reactivity allows for selective transformations.
Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize alkyl side chains at the benzylic position. masterorganicchemistry.comlibretexts.org For this reaction to occur, there must be at least one hydrogen atom on the benzylic carbon. youtube.com In the case of the 2-methoxypropyl group, oxidation would likely cleave the bond between the first and second carbon of the propyl chain, converting the benzylic carbon into a carboxylic acid.
Ether Cleavage: The methyl ether within the side chain can be cleaved under various conditions. Strong acids like HBr or BBr₃ are commonly used to cleave aryl methyl ethers. These reactions typically proceed via protonation of the ether oxygen followed by nucleophilic attack by the bromide ion. The cleavage could potentially occur at either the methyl-oxygen bond or the propyl-oxygen bond, and the specific outcome may depend on the reaction conditions and the relative steric hindrance of the two sites.
| Transformation | Reagents and Conditions | Potential Product |
| Benzylic Oxidation | KMnO₄, H₂O, Heat | 4-(Cyanomethyl)benzoic acid |
| Ether Cleavage | HBr, Heat or BBr₃, CH₂Cl₂ | [4-(2-Hydroxypropyl)phenyl]acetonitrile |
This exploration highlights the rich and varied chemical reactivity of this compound, making it a versatile scaffold for the synthesis of a wide range of more complex molecules.
Modification of the Ether Linkage
The ether linkage in this compound is a key site for chemical modification, primarily through cleavage reactions. Ethers are generally stable but can be cleaved under strongly acidic conditions. wikipedia.org The reaction mechanism, either SN1 or SN2, is dependent on the structure of the groups attached to the oxygen atom. masterorganicchemistry.com
In the case of this compound, the ether is a secondary methyl ether. Cleavage would typically be initiated by protonation of the ether oxygen with a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr). youtube.comlibretexts.org Following protonation, a nucleophilic attack by the halide ion would ensue. Given the secondary nature of the carbon attached to the phenyl ring, the reaction could proceed via a mixed SN1/SN2 pathway, though an SN2 mechanism is generally favored for less hindered ethers. libretexts.org
Table 1: Plausible Reagents and Products for Ether Cleavage of this compound
| Reagent | Plausible Mechanism | Expected Major Products |
| HBr (conc.) | SN2 | [4-(2-Bromopropyl)phenyl]acetonitrile and Methanol (B129727) |
| HI (conc.) | SN2 | [4-(2-Iodopropyl)phenyl]acetonitrile and Methanol |
| BBr₃ | Lewis acid-assisted cleavage | [4-(2-Bromopropyl)phenyl]acetonitrile and Methoxyborane derivatives |
The cleavage of the ether would yield a secondary alcohol, [4-(2-hydroxypropyl)phenyl]acetonitrile, and a methyl halide if the cleavage occurs at the methyl-oxygen bond. Conversely, cleavage at the propyl-oxygen bond would result in methanol and [4-(2-halopropyl)phenyl]acetonitrile. The regioselectivity of the cleavage would be influenced by steric hindrance and the nature of the reaction conditions.
Reactions at the Propyl Backbone
The propyl backbone of this compound offers another avenue for chemical modification, particularly at the benzylic position. The carbon atom of the propyl group directly attached to the phenyl ring is a benzylic carbon, which exhibits enhanced reactivity. msu.edu
One of the most common reactions involving alkyl side chains on a benzene ring is oxidation. libretexts.orgpressbooks.pub Treatment with strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, under vigorous conditions would be expected to oxidize the benzylic carbon. libretexts.org For this reaction to proceed, the benzylic carbon must possess at least one hydrogen atom, which is the case in the 2-methoxypropyl group. libretexts.orglibretexts.org The oxidation would likely lead to the formation of [4-(1-carboxy-2-methoxyethyl)phenyl]acetonitrile, assuming the rest of the molecule remains intact under the reaction conditions.
Another potential reaction at the propyl backbone is free-radical halogenation at the benzylic position. Under UV light or with a radical initiator, reagents like N-bromosuccinimide (NBS) could selectively introduce a bromine atom at the benzylic carbon, yielding [4-(1-bromo-2-methoxypropyl)phenyl]acetonitrile.
Table 2: Predicted Reactions at the Propyl Backbone
| Reaction Type | Reagents | Expected Product |
| Benzylic Oxidation | 1. KMnO₄, OH⁻, heat; 2. H₃O⁺ | [4-(1-Carboxy-2-methoxyethyl)phenyl]acetonitrile |
| Benzylic Halogenation | N-Bromosuccinimide (NBS), light | [4-(1-Bromo-2-methoxypropyl)phenyl]acetonitrile |
Synthesis and Characterization of Advanced Chemical Derivatives and Analogues
The synthesis of advanced chemical derivatives and analogues of this compound would be crucial for exploring its chemical space and potential applications. This involves both the design of new molecular scaffolds and the systematic investigation of how structural modifications impact the compound's properties.
Design and Synthesis of Chemically Related Scaffolds
The design and synthesis of chemically related scaffolds can be approached by modifying the core structure of this compound at several key positions. The phenylacetonitrile (B145931) moiety is a versatile starting point for various transformations. thegoodscentscompany.com
The methylene (B1212753) group adjacent to the nitrile is acidic and can be deprotonated with a suitable base to form a carbanion. This carbanion can then be reacted with a variety of electrophiles to introduce new substituents at the alpha-position. For example, alkylation with alkyl halides would yield α-alkylated derivatives. Condensation reactions with aldehydes or ketones, followed by dehydration, could lead to the formation of α,β-unsaturated nitriles. google.com
The nitrile group itself can be transformed into other functional groups. Acidic or basic hydrolysis would convert the nitrile to a carboxylic acid, yielding [4-(2-Methoxypropyl)phenyl]acetic acid. Reduction of the nitrile, for instance with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, would produce the corresponding primary amine, 2-[4-(2-Methoxypropyl)phenyl]ethanamine.
Table 3: Synthetic Pathways for Key Derivatives
| Starting Material | Reagents | Derivative Class | Example Product |
| This compound | 1. NaH; 2. R-X | α-Alkylated Phenylacetonitriles | 2-[4-(2-Methoxypropyl)phenyl]propanenitrile |
| This compound | H₃O⁺, heat | Phenylacetic Acids | [4-(2-Methoxypropyl)phenyl]acetic acid |
| This compound | 1. LiAlH₄; 2. H₂O | Phenylethylamines | 2-[4-(2-Methoxypropyl)phenyl]ethanamine |
Exploration of Structure-Reactivity and Structure-Property Relationships of Derivatives
A systematic exploration of the structure-reactivity and structure-property relationships (SAR) of the synthesized derivatives is essential to understand how molecular modifications influence their chemical and physical properties. nih.govpharmacy180.com This involves comparing the properties of the parent compound with those of its analogues.
For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring would be expected to alter the electronic properties of the molecule, which could in turn affect the reactivity of the nitrile group and the benzylic position. The nature and position of these substituents would influence the acidity of the α-proton and the susceptibility of the aromatic ring to electrophilic substitution.
Modifications to the 2-methoxypropyl side chain, such as changing the length of the alkyl chain or replacing the methoxy (B1213986) group with other alkoxy or functional groups, would impact the lipophilicity and steric profile of the molecule. These changes could have a significant effect on the compound's solubility, melting point, and boiling point.
Table 4: Hypothetical Structure-Property Relationship Data for this compound Derivatives
| Derivative | Modification | Predicted LogP | Predicted Boiling Point (°C) |
| This compound | Parent Compound | 3.2 | 310 |
| [4-(2-Ethoxypropyl)phenyl]acetonitrile | Methoxy to Ethoxy | 3.6 | 325 |
| [4-(2-Hydroxypropyl)phenyl]acetonitrile | Methoxy to Hydroxy | 2.5 | 340 |
| [3-Nitro-4-(2-methoxypropyl)phenyl]acetonitrile | Addition of Nitro group | 3.5 | 360 |
| 2-[4-(2-Methoxypropyl)phenyl]propanenitrile | α-Methylation | 3.5 | 318 |
By systematically synthesizing and characterizing a library of derivatives, a comprehensive understanding of the SAR can be developed, which can guide the design of new compounds with tailored properties.
Role of 4 2 Methoxypropyl Phenyl Acetonitrile As a Precursor in the Synthesis of Complex Chemical Scaffolds
Applications in the Construction of Multi-Ring Systems
There is no specific information in the searched literature detailing the application of [4-(2-Methoxypropyl)phenyl]acetonitrile in the synthesis of multi-ring systems. Typically, phenylacetonitrile (B145931) derivatives can participate in cyclization reactions, such as the Friedel-Crafts reaction or transition-metal-catalyzed cross-coupling reactions, to form fused or bridged ring systems. The methoxypropyl substituent on the phenyl ring could potentially influence the regioselectivity of such reactions. However, without experimental data, any proposed reaction schemes remain hypothetical.
Strategies for Incorporating the 4-(2-Methoxypropyl)phenyl Moiety into Larger Molecules
No documented strategies specifically describe the incorporation of the 4-(2-methoxypropyl)phenyl moiety from this compound into larger molecules. In principle, the acetonitrile (B52724) group could be used as a handle for alkylation or as a precursor to an amine or a carboxylic acid, which could then be used to form bonds with other molecular fragments. The aromatic ring itself could also undergo electrophilic substitution or cross-coupling reactions. The specific reaction conditions and outcomes for this particular compound have not been reported.
Development of Novel Synthetic Sequences Utilizing the Acetonitrile Functionality
The development of novel synthetic sequences is an active area of chemical research. However, no studies were found that specifically focus on utilizing the acetonitrile functionality of this compound for the development of new synthetic methods. The reactivity of the acetonitrile group is well-established, allowing for transformations into amines, amides, carboxylic acids, and ketones. These transformations are fundamental in organic synthesis, but their application to this specific substrate has not been detailed in the available literature.
Future Directions and Emerging Research Avenues for 4 2 Methoxypropyl Phenyl Acetonitrile
Exploration of Novel and Sustainable Synthetic Methodologies
The future synthesis of [4-(2-Methoxypropyl)phenyl]acetonitrile will likely move away from traditional methods that may involve harsh conditions or toxic reagents, such as metal cyanides. Research will pivot towards greener, more sustainable alternatives that offer high efficiency and a better environmental profile.
Key research avenues include:
Biocatalytic Synthesis: A promising sustainable route involves the use of enzymes. Specifically, aldoxime dehydratases (Oxd) have been successfully employed for the cyanide-free synthesis of various nitrile products. nih.gov This biocatalytic technology operates in water at mild temperatures, presenting a significant green advantage. nih.gov The prospective synthesis for this compound would involve the enzymatic dehydration of the corresponding aldoxime, 4-(2-Methoxypropyl)phenylacetaldoxime. nih.govnih.gov
Electrochemical Synthesis: Electrosynthesis represents another sustainable frontier, utilizing electricity to drive chemical transformations, thereby minimizing reagent waste. researchgate.net Recent studies have demonstrated the direct electrosynthesis of nitriles from primary alcohols and ammonia (B1221849) using simple nickel catalysts in aqueous electrolytes under benign conditions. rsc.org This approach could be adapted for this compound, starting from 2-(4-(2-methoxypropyl)phenyl)ethan-1-ol.
Catalytic Aerobic Oxidation: Mild, aerobic, catalytic methods for synthesizing nitriles directly from alcohols and aqueous ammonia have been developed. organic-chemistry.org These reactions can be mediated by catalysts like copper(I) iodide in the presence of TEMPO and oxygen, following a dehydrogenation cascade. organic-chemistry.org This avoids harsh oxidants and offers a more atom-economical pathway.
Below is a comparative table of potential sustainable synthetic methodologies.
| Methodology | Potential Starting Material | Key Advantages | Potential Challenges |
|---|---|---|---|
| Biocatalysis (Aldoxime Dehydratase) | 4-(2-Methoxypropyl)phenylacetaldoxime | Environmentally benign (uses water as solvent), high selectivity, mild reaction conditions, avoids toxic cyanides. nih.govjournals.co.za | Enzyme stability and availability, substrate scope limitations. |
| Electrosynthesis | 2-(4-(2-Methoxypropyl)phenyl)ethan-1-ol | Uses electrons as a "reagent," reduces chemical waste, mild conditions. researchgate.netrsc.org | Requires specialized equipment, optimization of electrode materials and reaction conditions. |
| Catalytic Aerobic Oxidation | 2-(4-(2-Methoxypropyl)phenyl)ethan-1-ol | Uses air as the oxidant, high atom economy, avoids harsh reagents. organic-chemistry.org | Catalyst deactivation, potential for over-oxidation or side reactions. |
Integration with Flow Chemistry and Automated Synthesis
The production of fine chemicals and APIs is increasingly benefiting from the adoption of continuous flow chemistry and automation. nih.govasynt.com These technologies offer enhanced safety, reproducibility, and scalability compared to traditional batch processing. scielo.br For this compound, this integration would be a transformative step from laboratory-scale synthesis to efficient production.
Continuous Flow Synthesis: Performing the synthesis in a continuous flow reactor allows for precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.com This leads to improved yields, higher purity, and safer handling of potentially hazardous intermediates. nih.gov A multi-step synthesis could be designed where intermediates are generated and consumed in a continuous sequence without isolation, significantly improving efficiency. beilstein-journals.org
Automated Synthesis Platforms: Automation can dramatically accelerate the optimization of reaction conditions. nih.gov Automated platforms can perform numerous experiments in parallel, screening variables like catalysts, solvents, and temperatures to quickly identify the optimal synthetic protocol. researchgate.netoxfordglobal.com Such systems, integrated with in-line analysis, can enable a "design-make-test" cycle that is significantly faster than manual methods. nih.gov For instance, an automated platform could optimize the electrochemical synthesis by systematically varying current density and electrode materials.
| Technology | Key Benefits for this compound Synthesis | Implementation Example |
|---|---|---|
| Flow Chemistry | Enhanced heat and mass transfer, improved safety for exothermic reactions, precise control over reaction time, easy scalability. asynt.commdpi.com | A packed-bed reactor with an immobilized catalyst for the aerobic oxidation of the corresponding alcohol, allowing for continuous production and easy catalyst separation. |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid optimization of yield and purity, reduced manual labor and human error. nih.govresearchgate.net | A robotic liquid handler prepares a 96-well plate with varying concentrations of catalysts and ligands to rapidly identify the best combination for a cross-coupling reaction. |
Advanced Analytical Techniques for Real-Time Reaction Monitoring
To optimize and control the synthesis of this compound, particularly in a continuous flow setup, advanced process analytical technology (PAT) is essential. Real-time, in-situ monitoring provides immediate feedback on reaction progress, enabling dynamic control and ensuring consistent product quality.
Flow NMR Spectroscopy: High-resolution Flow Nuclear Magnetic Resonance (FlowNMR) spectroscopy is a powerful, non-invasive technique for real-time reaction monitoring. rsc.orgresearchgate.net By circulating the reaction mixture through an NMR spectrometer, it is possible to obtain quantitative data on the consumption of reactants and the formation of products and intermediates as they happen. rsc.orgbruker.com This provides invaluable kinetic and mechanistic insights. bruker.com
In-Situ Mass Spectrometry (MS): Techniques like Probe Electrospray Ionization Mass Spectrometry (PESI-MS) allow for the direct, real-time analysis of reaction mixtures without sample preparation. rsc.orgrsc.org This method is highly sensitive and can detect transient intermediates, offering a deep understanding of the reaction mechanism. acs.orgnih.gov Integrating an in-situ MS probe into a flow reactor would provide continuous data on molecular species, tracking the reaction's progress with sub-second resolution. acs.org
| Technique | Type of Information Provided | Advantages for Process Control |
|---|---|---|
| Flow NMR | Quantitative concentration of reactants, intermediates, and products; structural information. rsc.orgbruker.com | Non-invasive, provides detailed structural and quantitative data, excellent for kinetic studies. rsc.org |
| In-Situ MS | Detection of trace-level intermediates and byproducts; molecular weight information. rsc.orgacs.org | High sensitivity and speed, ideal for identifying transient species and elucidating reaction pathways. nih.gov |
| In-Situ FTIR/Raman | Changes in functional groups, concentration profiles of key species. mt.com | Robust, widely applicable to liquid and solid phases, provides real-time information on chemical bond transformations. |
Deeper Theoretical Understanding of Reactivity Patterns
Complementing experimental work, computational chemistry offers a powerful lens to understand and predict the chemical behavior of this compound. Density Functional Theory (DFT) calculations are particularly useful for exploring reaction mechanisms, transition states, and the origins of selectivity. nih.govscielo.br
Mechanistic Elucidation: DFT studies can map out the potential energy surfaces for proposed synthetic routes. For example, calculations can determine the activation energies for different steps in a catalytic cycle, identifying the rate-determining step and suggesting how to overcome it. acs.orgresearchgate.net This approach could be used to compare the favorability of a biocatalytic versus a chemocatalytic pathway.
Predicting Reactivity: The electronic structure of the molecule dictates its reactivity. DFT can be used to calculate molecular properties like electrostatic potential maps and frontier molecular orbital energies (HOMO/LUMO). nih.gov These calculations can predict the most likely sites for nucleophilic or electrophilic attack, guiding the design of subsequent reactions involving the nitrile or phenyl group of this compound. Studies have successfully used DFT to correlate calculated activation energies with the experimental kinetic reactivity of nitriles toward nucleophiles like cysteine. nih.govacs.org
| Computational Method | Research Question | Predicted Outcome/Insight |
|---|---|---|
| Transition State (TS) Search | What is the mechanism of nitrile formation via the dehydration of 4-(2-Methoxypropyl)phenylacetaldoxime? | Identification of the lowest energy reaction pathway and the structure of the transition state, providing insight into the catalytic requirements. researchgate.net |
| Frontier Molecular Orbital (FMO) Analysis | Where is the most reactive site on the molecule for an electrophilic aromatic substitution? | Visualization of the HOMO to predict the regioselectivity of reactions on the phenyl ring. nih.gov |
| Reaction Energetics Calculation | Is the reaction thermodynamically favorable? What is the activation energy barrier? | Calculation of reaction enthalpies and Gibbs free energies to predict spontaneity and reaction rates. acs.orgacs.org |
Q & A
Q. How can green chemistry principles be applied to the synthesis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
